molecular formula C18H25N3O4S B4967925 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide

Cat. No.: B4967925
M. Wt: 379.5 g/mol
InChI Key: BYLKJXYSWWPLRH-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the oxazole ring using tert-butyl halides in the presence of a strong base.

    Amidation: The final step involves the formation of the amide bond through the reaction of the sulfonylated oxazole with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-tert-butyl-1,2-oxazol-3-yl)-acetamide: Lacks the sulfonyl and dimethylphenyl groups.

    N-(1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide: Lacks the tert-butyl group.

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide is unique due to the presence of both the tert-butyl and sulfonyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-12-7-8-13(2)14(9-12)26(23,24)21(6)11-17(22)19-16-10-15(25-20-16)18(3,4)5/h7-10H,11H2,1-6H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLKJXYSWWPLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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